N-(2-chlorophenyl)-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(2-chlorophenyl)-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[3-(6-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-12-6-7-16-13(10-12)11-14(21(28)24-16)20-25-19(29-26-20)9-8-18(27)23-17-5-3-2-4-15(17)22/h2-7,10-11H,8-9H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKQBPMMAYHQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)CCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Quinoline derivative synthesis: The quinoline moiety can be synthesized via the Skraup synthesis or other methods involving the condensation of aniline derivatives with glycerol and oxidizing agents.
Coupling reactions: The final step involves coupling the oxadiazole and quinoline derivatives with the 2-chlorophenyl group under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while substitution of the chlorine atom may result in various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Biology: The compound could be used as a probe to study biological pathways or as a lead compound for drug development.
Materials Science: It may have applications in the development of new materials with specific electronic or optical properties.
Agriculture: The compound could be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific biological target. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide: Lacks the methyl group on the quinoline ring.
N-(2-chlorophenyl)-3-[3-(6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide: Lacks the hydroxyl group on the quinoline ring.
N-(2-chlorophenyl)-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-thiadiazol-5-yl]propanamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-(2-chlorophenyl)-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of both the hydroxyl and methyl groups on the quinoline ring, which may confer specific biological activities or chemical properties not observed in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
